N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
Description
N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine is a complex organic compound featuring a unique combination of functional groups
Properties
IUPAC Name |
N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-24(15-19-22-21(23-27-19)17-10-6-7-11-17)14-18-20(25(2)12-13-26-18)16-8-4-3-5-9-16/h3-5,8-9,17-18,20H,6-7,10-15H2,1-2H3/t18-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHANUCWDNPWEE-ICSRJNTNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1C2=CC=CC=C2)CN(C)CC3=NC(=NO3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN(C)CC3=NC(=NO3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of the cyclopentyl group: This step involves the alkylation of the oxadiazole ring with cyclopentyl halides in the presence of a base.
Synthesis of the morpholine derivative: The morpholine ring is synthesized via the reaction of phenyl-substituted epoxides with secondary amines, followed by methylation.
Coupling of the two moieties: The final step involves the coupling of the oxadiazole and morpholine derivatives through a reductive amination process, using reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine and cyclopentyl groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the morpholine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, dichloromethane, toluene.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines, alcohols.
Substitution products: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites, while the morpholine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
- N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
Uniqueness
The uniqueness of N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentyl group, in particular, may enhance its binding affinity and specificity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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